Core Compound Identity and Physicochemical Properties
Core Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to 4-(Trifluoromethyl)phenylglyoxal Hydrate for Advanced Research and Development
As a key reagent and building block in modern medicinal chemistry and bioanalysis, 4-(Trifluoromethyl)phenylglyoxal hydrate offers a unique combination of reactivity and utility. This guide provides senior researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in established chemical principles and field-proven applications.
4-(Trifluoromethyl)phenylglyoxal hydrate is an aromatic α-ketoaldehyde. The presence of a trifluoromethyl (-CF₃) group on the phenyl ring is critical to its function. This powerful electron-withdrawing group significantly enhances the electrophilicity of the adjacent carbonyl carbons, making the compound highly reactive and a valuable tool for specific chemical transformations.[1] In its solid state, it exists as a stable hydrate, where water molecules are integrated into its crystalline structure.[1]
It is crucial to note the ambiguity surrounding its Chemical Abstracts Service (CAS) number in commercial listings. While multiple numbers are often used, CAS No. 1736-56-7 typically refers to the anhydrous form, whereas numbers such as 101906-05-2 and 1049746-22-6 are commonly assigned to the hydrate.[2][3] Users should verify the specific form by consulting the supplier's specification sheet, particularly the water content.
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| IUPAC Name | 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde hydrate | [2] |
| Synonyms | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde hydrate | [1] |
| CAS Number | 101906-05-2, 1049746-22-6 (Hydrate); 1736-56-7 (Anhydrous) | [2][3] |
| Molecular Formula | C₉H₇F₃O₃ (Hydrate); C₉H₅F₃O₂ (Anhydrous) | [3] |
| Molecular Weight | 220.15 g/mol (Hydrate); 202.13 g/mol (Anhydrous) | [3][4] |
| Appearance | White to pale pink or pale grey crystalline powder | [2] |
| Melting Point | 83-89 °C | [4] |
| Purity | Typically ≥97% (dry weight basis) | [2] |
Representative Synthesis and Purification Protocol
The synthesis of arylglyoxals from their corresponding aryl methyl ketones via selenium dioxide (SeO₂) oxidation is a well-established and reliable method, famously documented in the peer-reviewed series Organic Syntheses. This general procedure is readily adapted for the preparation of 4-(trifluoromethyl)phenylglyoxal from 4'-(trifluoromethyl)acetophenone.
Causality of Experimental Design
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Reactant Choice : 4'-(Trifluoromethyl)acetophenone is a readily available starting material. Selenium dioxide is a specific and effective oxidizing agent for converting an α-methyl group of a ketone to an aldehyde.
-
Solvent System : Dioxane is used as a solvent because it is relatively inert and can solubilize both the organic substrate and SeO₂. A small amount of water is crucial for the reaction mechanism to proceed efficiently.
-
Workup and Purification : The workup is designed to remove the precipitated selenium metal byproduct by simple filtration. The product is then isolated by distillation under reduced pressure to prevent thermal decomposition. The hydrate is formed by controlled crystallization from hot water, yielding a stable, solid product.
Step-by-Step Experimental Protocol
Reaction: Oxidation of 4'-(Trifluoromethyl)acetophenone
-
Setup : In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 600 mL of dioxane, 20 mL of water, and 111 g (1.0 mole) of selenium dioxide.
-
Dissolution : Heat the mixture to 50–60 °C and stir until all the selenium dioxide has dissolved, forming a clear solution.
-
Addition of Ketone : To the solution, add 188 g (1.0 mole) of 4'-(trifluoromethyl)acetophenone in one portion.
-
Reflux : Heat the reaction mixture to reflux with continuous stirring. A black precipitate of elemental selenium will begin to form. Continue refluxing for 4-6 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Isolation of Anhydrous Product : Decant the hot solution from the precipitated selenium. Remove the dioxane and water by distillation through a short column.
-
Purification : Transfer the residue to a suitable flask and distill under reduced pressure. Collect the fraction corresponding to anhydrous 4-(trifluoromethyl)phenylglyoxal (a yellow liquid).
Formation of the Hydrate
-
Crystallization : Dissolve the purified anhydrous product in 3-4 volumes of hot water (approximately 70-80 °C).
-
Cooling : Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Isolation : Collect the crystalline solid by vacuum filtration, wash with a small amount of cold water, and air-dry to obtain 4-(Trifluoromethyl)phenylglyoxal hydrate.
Spectroscopic and Analytical Characterization
Predicted Spectroscopic Characteristics
| Technique | Feature | Predicted Characteristics |
| ¹H NMR | Aromatic Protons | Two doublets in the δ 7.8-8.2 ppm range, characteristic of a 1,4-disubstituted benzene ring. The doublet downfield corresponds to protons ortho to the electron-withdrawing glyoxal group. |
| Aldehydic Proton | A singlet around δ 9.7 ppm (for the anhydrous form). In the hydrate, this signal is absent, replaced by a methine proton signal (gem-diol) at ~δ 5.5-6.0 ppm. | |
| Hydrate Protons | Broad signals for the gem-diol -OH groups, which may exchange with D₂O. | |
| ¹³C NMR | Carbonyl Carbons | Two signals in the δ 185-195 ppm range (ketone and aldehyde). |
| Aromatic Carbons | Four signals for the aromatic ring, including a quaternary carbon attached to the -CF₃ group and another attached to the glyoxal moiety. The CF₃ carbon will appear as a quartet due to C-F coupling. | |
| CF₃ Carbon | A quartet signal around δ 120-125 ppm with a large ¹JCF coupling constant (~270 Hz). | |
| ¹⁹F NMR | Trifluoromethyl | A sharp singlet around δ -63 ppm (relative to CFCl₃). ¹⁹F NMR is highly sensitive and provides an excellent method for monitoring reaction progress and confirming purity. |
| IR (Infrared) | C=O Stretch | Strong, sharp peaks around 1700 cm⁻¹ (ketone) and 1730 cm⁻¹ (aldehyde) for the anhydrous form. In the hydrate, these are replaced by a broad O-H stretch around 3300-3500 cm⁻¹. |
| C-F Stretch | Strong, characteristic absorbances in the 1100-1350 cm⁻¹ region. | |
| Mass Spec (MS) | Molecular Ion | For the anhydrous form (often observed in EI or ESI), the molecular ion peak [M]⁺ would be at m/z = 202.13. Common fragments would include the loss of -CHO (m/z = 173) and the [CF₃C₆H₄CO]⁺ fragment (m/z = 173). |
Chemical Reactivity and Applications
The utility of this reagent stems from its dual carbonyl functionality and the activating effect of the trifluoromethyl group.
Arginine-Specific Bioconjugation
The most prominent application is the selective modification of arginine residues in peptides and proteins.[5] The guanidinium group of arginine reacts with the two adjacent carbonyls of the glyoxal moiety under mild physiological conditions (pH 7-9) to form a stable heterocyclic adduct.[2][5] This reaction is highly specific and proceeds efficiently at room temperature, making it a powerful tool for:
-
Probing the function of specific arginine residues in enzymes and receptors.
-
Attaching labels (fluorophores, biotin) or drugs to proteins.
-
Modifying protein surfaces to alter their biophysical properties.
Derivatizing Agent for Bioanalysis
As a derivatizing agent for HPLC, 4-(trifluoromethyl)phenylglyoxal hydrate is used to tag amino acids, particularly arginine, prior to analysis.[6]
Causality of the Workflow:
-
Derivatization : The reaction converts the non-chromophoric amino acid into a derivative with a strong UV chromophore (the trifluoromethylphenyl group), enabling sensitive detection.
-
Fluorine Tag : The -CF₃ group serves as a unique tag for ¹⁹F NMR and can enhance detection in mass spectrometry.
-
Chromatography : The derivatization increases the hydrophobicity of the amino acid, leading to better retention and separation on reversed-phase HPLC columns.
Representative Protocol: Derivatization of Arginine for HPLC Analysis
-
Sample Preparation : Prepare a standard solution of arginine (e.g., 1 mM) in 0.1 M potassium phosphate buffer, pH 8.0.
-
Reagent Preparation : Prepare a 10 mM solution of 4-(trifluoromethyl)phenylglyoxal hydrate in a suitable solvent like acetonitrile or water.
-
Reaction : In a microcentrifuge tube, mix 100 µL of the arginine solution with a 5-fold molar excess (50 µL of the 10 mM reagent solution).
-
Incubation : Incubate the mixture at room temperature (22-25 °C) for 1 hour, protected from light.
-
Analysis : Dilute the reaction mixture with the mobile phase and inject an appropriate volume (e.g., 10-20 µL) into the HPLC system equipped with a UV detector (monitoring at ~260 nm).
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Hazards : The compound is classified as an irritant, causing skin, eye, and respiratory irritation. It may be harmful if swallowed.[4]
-
Handling : Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust.[4]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid : In case of contact, rinse eyes or skin immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.[4]
Conclusion
4-(Trifluoromethyl)phenylglyoxal hydrate is a specialized reagent with significant value in chemical biology and analytical chemistry. Its enhanced reactivity, driven by the trifluoromethyl group, makes it a superior choice for the selective and stable modification of arginine residues and for the derivatization of biomolecules for sensitive analysis. A thorough understanding of its properties, synthesis, and reaction conditions, as outlined in this guide, enables researchers to leverage its full potential in advancing drug discovery and development projects.
References
-
Pharmaffiliates. 4-Trifluoromethylphenylglyoxal hydrate. [Link]
-
Khan, M. A., et al. (2018). Analysis of amino acids by high performance liquid chromatography. [Link]
-
Riley, H. A., & Gray, A. R. (1935). Phenylglyoxal. Organic Syntheses, 15, 67. [Link]
-
Wanigasekara, C., & Chowdhury, G. (2020). Mass spectrometry assisted arginine side chains assignment of NMR resonances in natural abundance proteins. ResearchGate. [Link]
Sources
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. applications.emro.who.int [applications.emro.who.int]
